molecular formula C8H7BrClFO2 B13986377 1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene

1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene

Cat. No.: B13986377
M. Wt: 269.49 g/mol
InChI Key: LGJMZAILODFIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene is an aromatic compound with the molecular formula C8H7BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Halogenation: The introduction of bromine, chlorine, and fluorine atoms is achieved through halogenation reactions. This can be done using reagents like bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions.

    Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxymethoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxymethoxy group can influence its reactivity and binding affinity to various biological molecules. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar structure but lacks the chlorine atom.

    1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene: Similar structure with different positions of halogen atoms.

    1-Chloro-3-fluoro-2-(methoxymethoxy)benzene: Similar structure but lacks the bromine atom.

Uniqueness

1-Bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, along with the methoxymethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C8H7BrClFO2

Molecular Weight

269.49 g/mol

IUPAC Name

1-bromo-3-chloro-2-fluoro-5-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7BrClFO2/c1-12-4-13-5-2-6(9)8(11)7(10)3-5/h2-3H,4H2,1H3

InChI Key

LGJMZAILODFIIA-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C(=C1)Br)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.